molecular formula C12H18F3NO2 B13015464 tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate

tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate

Cat. No.: B13015464
M. Wt: 265.27 g/mol
InChI Key: VEPGRKBSZKOUHZ-ARTQYDKTSA-N
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Description

Tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate is a complex organic compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate typically involves multiple steps, starting from readily available precursors. . The final step involves the protection of the amino group with a tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of inert atmospheres, controlled temperatures, and specific catalysts to facilitate the desired transformations. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow chemistry may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other substituents.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

Tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in drug discovery and materials science, where such characteristics are highly desirable.

Properties

Molecular Formula

C12H18F3NO2

Molecular Weight

265.27 g/mol

IUPAC Name

tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate

InChI

InChI=1S/C12H18F3NO2/c1-9(2,3)18-8(17)7(16)10-4-11(5-10,6-10)12(13,14)15/h7H,4-6,16H2,1-3H3/t7-,10?,11?/m0/s1

InChI Key

VEPGRKBSZKOUHZ-ARTQYDKTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](C12CC(C1)(C2)C(F)(F)F)N

Canonical SMILES

CC(C)(C)OC(=O)C(C12CC(C1)(C2)C(F)(F)F)N

Origin of Product

United States

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